2-(4-Isopropoxyphenyl)acetic acid
Overview
Description
2-(4-Isopropoxyphenyl)acetic acid: is an organic compound with the molecular formula C11H14O3 . It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 2-(4-Isopropoxyphenyl)acetic acid are as follows :
- Absorption : The compound has high gastrointestinal absorption .
- Distribution : It is permeable to the blood-brain barrier (BBB), indicating that it can distribute into the central nervous system .
- Metabolism and Excretion : Information on the metabolism and excretion of this compound is currently unavailable .
The compound’s ADME properties could potentially impact its bioavailability, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxyphenyl)acetic acid typically involves the following steps:
Hydroxyl Protection: The starting material, 4-hydroxyacetophenone, undergoes protection of the hydroxyl group using a suitable protecting group such as a silyl ether.
Bromination: The protected intermediate is then brominated to introduce a bromine atom at the para position relative to the hydroxyl group.
Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Isopropoxyphenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.
Reduction: Formation of 2-(4-isopropoxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used
Scientific Research Applications
2-(4-Isopropoxyphenyl)acetic acid has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
- 4-Isopropoxybenzoic acid
- 4-Isopropoxybenzaldehyde
- 2-(4-Methoxyphenyl)acetic acid
Comparison: 2-(4-Isopropoxyphenyl)acetic acid is unique due to the presence of both an isopropoxy group and an acetic acid moiety, which imparts distinct chemical and biological properties. Compared to 4-isopropoxybenzoic acid and 4-isopropoxybenzaldehyde, it has a more versatile reactivity profile due to the acetic acid group. Compared to 2-(4-methoxyphenyl)acetic acid, the isopropoxy group provides different steric and electronic effects, influencing its reactivity and interactions .
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZQMZKFNJPYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355406 | |
Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55784-07-1 | |
Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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